Raxatrigine

Übersicht

Beschreibung

Es befindet sich in der Entwicklung bei Convergence Pharmaceuticals zur Behandlung von Erkrankungen wie Lumbo-sakraler Radikulopathie (Ischias) und Trigeminusneuralgie . Vixotrigin hat in klinischen Studien vielversprechende Ergebnisse für seine analgetischen Eigenschaften gezeigt, was es zu einem potenziellen Kandidaten für die Schmerztherapie macht .

Vorbereitungsmethoden

Die Synthese von Vixotrigin umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Pyrrolidinstruktur. Die Syntheseroute umfasst in der Regel die folgenden Schritte:

Bildung des Pyrrolidinrings: Dieser Schritt umfasst die Cyclisierung geeigneter Vorläufer, um den Pyrrolidinring zu bilden.

Einführung der Phenylgruppen: Die Phenylgruppen werden durch eine Reihe von Substitutionsreaktionen eingeführt.

Abschließende Modifikationen:

Industrielle Produktionsverfahren für Vixotrigin sind nicht umfassend dokumentiert, beinhalten aber wahrscheinlich eine Optimierung der Syntheseroute, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Vixotrigin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Vixotrigin kann Oxidationsreaktionen eingehen, insbesondere an den Phenylgruppen.

Reduktion: Reduktionsreaktionen können an der Carboxamid-Funktionalität auftreten.

Substitution: Substitutionsreaktionen sind bei der Synthese von Vixotrigin häufig, insbesondere bei der Einführung der Phenyl- und Fluorphenylgruppen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die zum endgültigen Vixotrigin-Verbindung führen.

Wissenschaftliche Forschungsanwendungen

Vixotrigin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: Vixotrigin wird auf seine einzigartigen chemischen Eigenschaften und seine Wechselwirkungen mit verschiedenen Reagenzien untersucht.

Biologie: In der biologischen Forschung wird Vixotrigin verwendet, um die Funktion spannungsgesteuerter Natriumkanäle und ihre Rolle bei der Schmerzsignalübertragung zu untersuchen.

Medizin: Vixotrigin wird auf sein Potenzial zur Behandlung neuropathischer Schmerzzustände wie Trigeminusneuralgie und Lumbo-sakraler Radikulopathie untersucht.

Wirkmechanismus

Vixotrigin entfaltet seine Wirkung durch Blockierung spannungsgesteuerter Natriumkanäle. Es bindet bevorzugt an den inaktivierten Zustand der Natriumkanäle, was zu einer Selektivität für Kanäle führt, die an schmerzassoziierter Hochfrequenz-Nervensignalübertragung beteiligt sind, im Vergleich zu normaler Niedrigfrequenz-Nervensignalübertragung . Dieser zustandsabhängige Blockierungsmechanismus macht Vixotrigin effektiv bei der Reduzierung von Schmerzsignalen, ohne die normale Nervenfunktion zu beeinträchtigen .

Wirkmechanismus

Vixotrigine exerts its effects by blocking voltage-gated sodium channels. It preferentially binds to the inactivated state of the sodium channels, which confers selectivity for channels involved in pain-associated high-frequency nerve signaling over normal low-frequency nerve signaling . This state-dependent blocking mechanism makes vixotrigine effective in reducing pain signals without affecting normal nerve function .

Vergleich Mit ähnlichen Verbindungen

Vixotrigin wird mit anderen Natriumkanalblockern wie Carbamazepin und Lamotrigin verglichen. Während alle diese Verbindungen Natriumkanäle blockieren, ist Vixotrigin einzigartig in seinem zustandsabhängigen Blockierungsmechanismus, der eine höhere Wirksamkeit und eine tiefere Hemmung von Natriumströmen bietet . Ähnliche Verbindungen umfassen:

Carbamazepin: Wird bei Epilepsie und neuropathischen Schmerzen eingesetzt, jedoch mit einem anderen Blockierungsmechanismus.

Lamotrigin: Ein weiterer Natriumkanalblocker, der bei Epilepsie und bipolaren Störungen eingesetzt wird.

Lacosamid: Ein Natriumkanalblocker mit einem anderen Wirkmechanismus.

Der einzigartige Mechanismus und die höhere Wirksamkeit von Vixotrigin machen es zu einem vielversprechenden Kandidaten für die Schmerztherapie im Vergleich zu diesen ähnlichen Verbindungen.

Biologische Aktivität

Raxatrigine, also known as BIB074, is a novel state-dependent sodium channel blocker primarily targeting the NaV1.7 sodium channel, which plays a crucial role in pain signaling. This compound has garnered attention for its potential in treating various neuropathic pain conditions, including trigeminal neuralgia and diabetic neuropathy. This article delves into the biological activity of this compound, supported by clinical trial data, mechanism of action, and comparative efficacy.

This compound selectively inhibits NaV1.7 channels, which are predominantly expressed in dorsal root ganglion (DRG) neurons involved in pain transmission. By stabilizing these channels in an inactive state, this compound effectively reduces the propagation of pain signals. Unlike traditional sodium channel blockers that indiscriminately inhibit all sodium channels, this compound's selectivity allows it to minimize central nervous system (CNS) side effects while maintaining analgesic efficacy .

Phase II Trials

- Trigeminal Neuralgia Study : A randomized withdrawal design was utilized in a phase II trial involving 67 patients with trigeminal neuralgia. The study demonstrated that this compound significantly reduced the number of pain paroxysms by 60% compared to 12% for placebo, with a corresponding decrease in overall pain severity by 55% versus 18% for placebo .

- General Pain Management : In another phase II trial reported by Convergence in 2015, this compound showed a 50% reduction in pain intensity scores among patients compared to those receiving a placebo (P=0.0009) . This trial indicated this compound's potential as an effective analgesic for chronic pain management.

Summary of Clinical Findings

| Study Focus | Patient Population | Pain Reduction (this compound vs. Placebo) | Statistical Significance |

|---|---|---|---|

| Trigeminal Neuralgia | 67 patients | 60% reduction in paroxysms | Not statistically significant for primary endpoint |

| General Pain Management | 29 patients | 50% reduction in pain intensity | P=0.0009 |

Safety Profile

This compound has demonstrated a well-tolerated safety profile across trials, with adverse events comparable to placebo groups. No serious adverse events related to the drug were reported during the trials, indicating its potential as a safer alternative to traditional analgesics like carbamazepine and oxcarbazepine .

Comparative Analysis with Other Sodium Channel Blockers

The selectivity of this compound for NaV1.7 over other sodium channels (NaV1.1, NaV1.2, NaV1.3, NaV1.5, NaV1.6) is crucial for minimizing side effects associated with broader sodium channel inhibition . This selectivity is particularly beneficial given that other sodium channel blockers can lead to cardiovascular side effects due to their action on NaV1.8 channels present in cardiac tissues.

Future Directions

Ongoing research includes phase III trials aimed at further validating the efficacy and safety of this compound across larger patient populations and various neuropathic pain conditions. The promising results from initial studies suggest that this compound may represent a significant advancement in the pharmacological management of chronic pain.

Eigenschaften

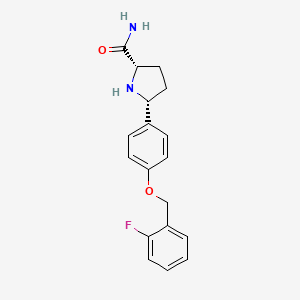

IUPAC Name |

(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESCETIFNOFKEU-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031867 | |

| Record name | Raxatrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934240-30-9 | |

| Record name | (2S,5R)-5-[4-[(2-Fluorophenyl)methoxy]phenyl]-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934240-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raxatrigine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934240309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raxatrigine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raxatrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIXOTRIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQS4J85K6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.